molecular formula C20H24N2O6S B2863631 2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922096-76-2

2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2863631
CAS RN: 922096-76-2
M. Wt: 420.48
InChI Key: IYHQVNYBYPLJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O6S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Given the structural similarity to other benzoxazepine derivatives, this compound may exhibit antitumor properties. Benzoxazepines have been studied for their potential to inhibit the growth of cancer cells. The dimethoxy groups could potentially enhance solubility, allowing for better bioavailability in physiological conditions .

Aromatase Inhibition

The sulfonamide group in the compound is known for its involvement in aromatase inhibition. Aromatase inhibitors are crucial in the treatment of estrogen-sensitive cancers, such as breast cancer, by reducing the production of estrogen .

Siderophore-Mediated Drug Delivery

The compound’s structure suggests potential use in siderophore-mediated drug delivery systems. Siderophores are molecules that bind and transport iron into cells, and attaching therapeutic agents to siderophore-like structures can enhance their uptake by cancer cells .

Corticotrophin-Releasing Factor Antagonism

Benzoxazepine derivatives have shown activity as corticotrophin-releasing factor 1 receptor antagonists. This application could be relevant in the development of treatments for depression and anxiety, as these receptors are involved in the stress response .

Leukotriene Antagonism

The compound could be explored for its leukotriene antagonistic properties. Leukotrienes are involved in inflammatory responses, and their antagonism can be beneficial in conditions like asthma and allergic rhinitis .

Antiparasitic Activity

Given the presence of a benzoxazepine core, the compound might exhibit activity against parasitic organisms. Similar structures have been tested against protozoan parasites, indicating potential use in treating diseases like Human African Trypanosomiasis .

Photostabilization in Polymers

The aromatic and heterocyclic nature of the compound suggests its use in the photostabilization of polymers. Such compounds can absorb UV light and dissipate the energy as heat, preventing polymer degradation .

Neuroprotective Agent

The structural complexity and presence of multiple functional groups indicate that this compound could act as a neuroprotective agent. It could potentially mitigate oxidative stress or excitotoxicity, which are common pathways leading to neuronal damage .

properties

IUPAC Name

2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-20(2)12-28-17-10-13(6-8-15(17)22(3)19(20)23)21-29(24,25)18-11-14(26-4)7-9-16(18)27-5/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHQVNYBYPLJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

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